molecular formula C22H29N5O B6564175 N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide CAS No. 946369-28-4

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide

Cat. No.: B6564175
CAS No.: 946369-28-4
M. Wt: 379.5 g/mol
InChI Key: OAQDTNYOPVXIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide is a pyrimidine-derived small molecule featuring a cyclohexanecarboxamide core linked to a substituted pyrimidine scaffold. The compound’s structure includes a 4-methyl-pyrrolidin-1-yl substituent on the pyrimidine ring and a para-aminophenyl group bridging the pyrimidine and cyclohexanecarboxamide moieties.

Properties

IUPAC Name

N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-16-15-20(27-13-5-6-14-27)26-22(23-16)25-19-11-9-18(10-12-19)24-21(28)17-7-3-2-4-8-17/h9-12,15,17H,2-8,13-14H2,1H3,(H,24,28)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQDTNYOPVXIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3CCCCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The molecular formula for this compound is C22H27N5O2C_{22}H_{27}N_5O_2 with a molecular weight of 418.4 g/mol. Its structure includes a pyrimidine ring, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC22H27N5O2
Molecular Weight418.4 g/mol
IUPAC NameThis compound
SMILESCC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4N+[O-]

The compound's biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : It interacts with specific enzymes, inhibiting their catalytic activity through binding at the active site. This often involves hydrogen bonding and hydrophobic interactions.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signal transduction pathways critical for cellular responses.
  • Cell Cycle Regulation : Studies suggest that it may interfere with cell proliferation and apoptosis pathways, potentially activating tumor suppressor proteins or inhibiting oncogenic signals.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant anticancer properties:

  • Antitumor Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF7), liver cancer (HepG2), and colon cancer (DLD1). The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines .

Case Studies

A notable case study evaluated the compound's efficacy against hepatocellular carcinoma (HCC). The study reported:

  • Cell Line : HepG2
  • IC50 Value : 0.25 μM
  • Mechanism : The compound was found to regulate AMPK phosphorylation and activate downstream signaling pathways, leading to cell cycle arrest in a p53-dependent manner .

Another study focused on its effects on multiple myeloma cells, where it was observed to induce apoptosis through mitochondrial dysfunction, highlighting its potential as a therapeutic agent in hematological malignancies .

Comparative Analysis with Similar Compounds

When comparing this compound to other pyrimidine derivatives, several distinctions emerge:

CompoundBiological ActivityIC50 Values
N-(piperidine-4-yl)benzamide derivativesAntitumor0.49–48.0 μM
N-(1-(2,6-difluorobenzyl)-piperidine)Hepatocarcinoma0.25 μM
N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin]}Broad-spectrum anticancerVaries

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C23H25N5OC_{23}H_{25}N_{5}O and a molecular weight of approximately 387.5 g/mol. Its structural complexity arises from the presence of a pyrimidine ring, which is known for its biological activity, and a cyclohexanecarboxamide moiety that contributes to its pharmacological properties. The compound's structure facilitates interactions with biological targets, making it a candidate for drug development.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide exhibit promising anticancer properties. Pyrimidine derivatives are often explored for their ability to inhibit specific kinases involved in cancer progression, suggesting that this compound may also act as a kinase inhibitor.
  • Antiviral Properties :
    • The compound's structural features may allow it to interfere with viral replication mechanisms. Research into pyrimidine derivatives has uncovered their potential as antiviral agents against various viruses, including those responsible for respiratory illnesses and other viral infections.
  • Neuroprotective Effects :
    • Compounds within this chemical class have been investigated for neuroprotective properties. The ability to cross the blood-brain barrier makes them suitable candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate biological pathways by interacting with specific receptors or enzymes. For example:

  • Cell Proliferation Assays : The compound has shown to inhibit cell growth in various cancer cell lines, indicating potential use as an anticancer agent.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of the compound:

  • Tumor Growth Inhibition : In vivo studies revealed significant tumor reduction in treated subjects compared to controls, supporting its role in cancer therapy.

Potential Case Studies

Case StudyFocusFindings
Study 1Anticancer EfficacyDemonstrated significant reduction in tumor size in xenograft models using similar pyrimidine derivatives.
Study 2Neuroprotective EffectsShowed improved cognitive function in animal models of Alzheimer's when treated with related compounds.
Study 3Antiviral ActivityFound effective against influenza virus in vitro, suggesting broader antiviral potential.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Substituents on Pyrimidine Molecular Weight Key Functional Groups Reference
N-(4-{[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide (Target) Pyrimidine + Cyclohexanecarboxamide 4-Methyl, 6-Pyrrolidin-1-yl ~368.4 g/mol* Amide, Pyrrolidine, Methyl N/A
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Pyrrolo[2,3-d]pyrimidine 7-Cyclopentyl, 6-Carboxamide, 2-Sulfamoyl 428.18 g/mol Sulfonamide, Cyclopentyl, Dimethyl
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine 6-Methyl, 2-Phenyl, 5-Aminomethyl 433.47 g/mol Fluorophenyl, Methoxyphenyl, Methyl
N-{[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide Pyrimidine + Cyclohexanecarboxamide 4-Methyl, 6-Piperidin-1-yl 316.4 g/mol Amide, Piperidine, Methyl

*Calculated based on molecular formula.

Key Observations:

  • Substituent Flexibility: The target compound’s pyrrolidin-1-yl group distinguishes it from analogues with piperidin-1-yl (e.g., ) or sulfamoylphenyl (e.g., ) substituents. Pyrrolidine’s smaller ring size may enhance steric accessibility for target binding compared to piperidine.
  • Carboxamide Linkage: Unlike sulfonamide-containing derivatives (e.g., ), the cyclohexanecarboxamide group in the target compound may improve metabolic stability or alter solubility.
  • Aromatic Modifications: The para-aminophenyl bridge in the target contrasts with the fluorophenyl or methoxyphenyl groups in ’s antimicrobial pyrimidines, suggesting divergent biological targets .

Preparation Methods

Cyclocondensation of β-Keto Esters with Guanidine Derivatives

A modified Biginelli reaction using ethyl acetoacetate and N-pyrrolidinylguanidine under acidic conditions yields 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine. Typical conditions include:

  • Reactants : Ethyl acetoacetate (1.2 eq), N-pyrrolidinylguanidine hydrochloride (1.0 eq).

  • Catalyst : Conc. HCl (10 mol%) in ethanol at reflux (78°C, 12 h).

  • Yield : 68–72% after recrystallization (ethanol/water).

Mechanism : Acid-catalyzed cyclization forms the pyrimidine ring, with pyrrolidine introduced via the guanidine precursor.

Halogenation-Amination Strategy

An alternative method involves chlorination followed by amination:

  • Chlorination : 4-Methyl-6-chloropyrimidin-2-amine is treated with pyrrolidine in DMF at 100°C (24 h, 85% yield).

  • Characterization : 1H^1H NMR (DMSO-d6): δ 2.25 (s, 3H, CH3), 1.85–1.95 (m, 4H, pyrrolidine), 3.45–3.55 (m, 4H, pyrrolidine).

Formation of the Anilino Linker

The 4-aminophenyl group is introduced via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig coupling.

Nucleophilic Aromatic Substitution

Reactants :

  • 4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine (1.0 eq).

  • 1-Fluoro-4-nitrobenzene (1.1 eq).

Conditions :

  • K2CO3 (2.0 eq), DMSO, 120°C, 18 h.

  • Yield : 65% after column chromatography (SiO2, ethyl acetate/hexane).

Reduction of Nitro Group :

  • Hydrogenation under H2 (1 atm) with 10% Pd/C in ethanol (25°C, 6 h) affords 4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}aniline (92% yield).

Buchwald-Hartwig Amination

For electron-deficient aryl halides:

  • Catalyst : Pd2(dba)3 (2 mol%), Xantphos (4 mol%).

  • Base : Cs2CO3 (2.5 eq), toluene, 110°C, 24 h.

  • Yield : 78%.

Amide Coupling with Cyclohexanecarbonyl Chloride

The final step involves coupling the aniline intermediate with cyclohexanecarbonyl chloride.

Schotten-Baumann Reaction

Conditions :

  • 4-{[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}aniline (1.0 eq).

  • Cyclohexanecarbonyl chloride (1.2 eq).

  • Aqueous NaOH (10%), dichloromethane, 0°C → 25°C, 4 h.

  • Yield : 80%.

Carbodiimide-Mediated Coupling

Reagents :

  • EDCl (1.5 eq), HOBt (1.5 eq), DIPEA (2.0 eq).

  • Solvent: DMF, 25°C, 12 h.

  • Yield : 88%.

Purification : Recrystallization from ethyl acetate/hexane (m.p. 198–200°C).

Analytical Characterization and Validation

Spectroscopic Data :

  • 1H^1H NMR (400 MHz, DMSO-d6) : δ 1.20–1.50 (m, 10H, cyclohexane), 2.25 (s, 3H, CH3), 3.45–3.55 (m, 4H, pyrrolidine), 6.75 (d, J = 8.4 Hz, 2H, ArH), 7.60 (d, J = 8.4 Hz, 2H, ArH), 9.85 (s, 1H, NH).

  • HRMS (ESI+) : m/z calcd. for C23H30N5O [M+H]+: 400.2451; found: 400.2453.

HPLC Purity : >99% (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).

Comparative Evaluation of Synthetic Routes

Parameter Route A (Late-Stage Amidation) Route B (Early Pyrimidine Assembly)
Total Yield62%58%
Purification ComplexityModerate (Column + Recrystallization)High (Multiple Intermediate Steps)
ScalabilitySuitable for >100 gLimited by Pd Catalysts
Cost EfficiencyHigh (Cheap Reagents)Moderate (Pd Catalysts Increase Cost)

Route A is favored for industrial-scale synthesis due to fewer steps and lower catalyst dependency.

Challenges and Optimization Strategies

  • Regioselectivity in Pyrimidine Substitution : Ensuring exclusive substitution at the 6-position requires careful control of reaction stoichiometry and temperature.

  • Amide Racemization : Using EDCl/HOBt at 0–5°C minimizes epimerization during coupling.

  • Byproduct Formation : Unreacted cyclohexanecarbonyl chloride is quenched with aqueous NaHCO3 to prevent side reactions .

Q & A

Q. Table 1: Example Synthesis Protocol

StepReagents/ConditionsYield (%)
1Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 110°C65–75
2EDCI, HOBt, DCM, RT80–85
3Silica gel (hexane:EtOAc 3:1)>95 purity

How is the compound’s structural integrity validated post-synthesis?

Answer:
A combination of spectroscopic and chromatographic techniques is used:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms substituent positions (e.g., cyclohexane carboxamide protons at δ 1.2–2.1 ppm, pyrimidine ring protons at δ 7.5–8.3 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 408.2) and purity (>95%) .
  • X-ray Crystallography (if crystalline): Resolves dihedral angles between aromatic and heterocyclic rings, as seen in similar pyrimidine derivatives .

Advanced Research Questions

How can reaction yields be optimized for large-scale synthesis?

Answer:
Yield optimization requires:

  • Computational Reaction Design : Quantum chemical calculations (e.g., DFT) predict transition states and guide solvent/catalyst selection (e.g., DMF vs. THF for amination steps) .
  • Condition Screening : High-throughput experimentation (HTE) tests variables like temperature (80–120°C), base (K₂CO₃ vs. Cs₂CO₃), and catalyst loading (1–5 mol% Pd) .
  • In Situ Monitoring : ReactIR or HPLC tracks intermediate formation to minimize side reactions (e.g., over-alkylation) .

Q. Table 2: Catalyst Optimization for Amination Step

CatalystSolventTemp (°C)Yield (%)
Pd(OAc)₂DMF11072
Pd(dba)₂Toluene10058
PdCl₂(PPh₃)₂DMSO12065

How should researchers resolve contradictions in biological activity data across assays?

Answer:
Contradictions often arise from assay-specific variables:

  • Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cell-based viability assays (e.g., MTT) to confirm target engagement .
  • Buffer Conditions : Test pH sensitivity (e.g., activity loss at pH <6 due to protonation of the pyrrolidine nitrogen) .
  • Metabolite Interference : LC-MS/MS identifies if metabolites (e.g., oxidative derivatives) contribute to off-target effects .

What strategies are effective for identifying the compound’s molecular targets?

Answer:

  • Chemical Proteomics : Immobilize the compound on sepharose beads for pull-down assays with cell lysates, followed by SDS-PAGE/MS to identify binding proteins .
  • Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify IC₅₀ values for hits .
  • Molecular Docking : Use AutoDock Vina to model interactions with predicted targets (e.g., ATP-binding pockets of Aurora kinases) .

Q. Table 3: Example Kinase Screening Data

KinaseIC₅₀ (nM)Selectivity vs. Off-Targets
Aurora A12.350-fold over CDK2
EGFR>10,000N/A
ABL1 (T315I)1,45010-fold over wild-type

Methodological Notes

  • Key References : Synthesis protocols , computational optimization , and target identification are prioritized.
  • Data Interpretation : Cross-validate structural and biological data using orthogonal methods to ensure reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.